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Compound of Interest

Compound Name:
Ethyl 2-(1H-pyrazol-1-

YL)benzoate

Cat. No.: B173511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for Ethyl 2-(1H-pyrazol-1-yl)benzoate is

not readily available in the reviewed scientific literature. The data presented herein is a

predicted analysis based on the known spectroscopic properties of its constituent chemical

moieties: the 2-(1H-pyrazol-1-yl)benzoic acid core and the ethyl ester group. This guide is

intended to provide a reasonable estimation of the compound's spectroscopic characteristics to

aid in its identification and characterization.

Introduction
Ethyl 2-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound incorporating a pyrazole ring

linked to an ethyl benzoate scaffold. Pyrazole derivatives are of significant interest in medicinal

chemistry and drug development due to their wide range of biological activities. A thorough

understanding of the spectroscopic properties of such molecules is fundamental for their

synthesis, purification, and structural elucidation. This technical guide provides a summary of

the predicted spectroscopic data for Ethyl 2-(1H-pyrazol-1-yl)benzoate and detailed

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of Ethyl 2-(1H-pyrazol-1-yl)benzoate. These predictions are derived from the analysis of
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structurally similar compounds, including 2-(1H-pyrazol-1-yl)benzoic acid and ethyl benzoate.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(1H-pyrazol-1-yl)benzoate

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

Ethyl (-CH₃) ~1.3 - 1.4 Triplet ~7.1

Ethyl (-CH₂) ~4.3 - 4.4 Quartet ~7.1

Pyrazole H-4 ~6.4 - 6.5 Triplet ~2.2

Benzoate H-3 ~7.9 - 8.0 Doublet ~7.8

Benzoate H-4 ~7.5 - 7.6 Triplet ~7.5

Benzoate H-5 ~7.6 - 7.7 Triplet ~7.6

Benzoate H-6 ~7.8 - 7.9 Doublet ~7.7

Pyrazole H-3 ~7.7 - 7.8 Doublet ~1.8

Pyrazole H-5 ~8.0 - 8.1 Doublet ~2.5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(1H-pyrazol-1-yl)benzoate
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Carbon Atom Predicted Chemical Shift (δ, ppm)

Ethyl (-CH₃) ~14.2

Ethyl (-CH₂) ~61.5

Benzoate C-4 ~128.5

Benzoate C-6 ~129.0

Pyrazole C-4 ~107.0

Benzoate C-2 ~130.0

Benzoate C-5 ~131.0

Benzoate C-3 ~132.0

Pyrazole C-5 ~140.0

Pyrazole C-3 ~141.0

Benzoate C-1 ~135.0

Carbonyl (C=O) ~166.0

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for Ethyl 2-(1H-pyrazol-1-yl)benzoate
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic) 3000 - 2850 Medium

C=O stretch (Ester) 1725 - 1705 Strong

C=C stretch (Aromatic) 1600 - 1450 Medium-Strong

C-N stretch (Pyrazole) 1550 - 1480 Medium

C-O stretch (Ester) 1300 - 1100 Strong

C-H out-of-plane bend

(Aromatic)
900 - 675 Strong

Sample Preparation: KBr pellet or thin film.

Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Fragments for Ethyl 2-(1H-pyrazol-1-yl)benzoate

m/z Predicted Fragment Ion

230 [M]⁺ (Molecular Ion)

202 [M - C₂H₄]⁺

185 [M - OCH₂CH₃]⁺

157 [M - COOCH₂CH₃]⁺

144 [C₉H₈N₂]⁺

77 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
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The following sections detail the standard experimental methodologies for the spectroscopic

analysis of organic compounds like Ethyl 2-(1H-pyrazol-1-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).[1]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean vial.[1] Ensure complete dissolution, using gentle vortexing or

sonication if necessary.[1]

Filter the solution if any solid particles are present to prevent interference with the

magnetic field homogeneity.

Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm

NMR tube to a height of 4-5 cm.[1]

Cap the NMR tube securely.[1]

Data Acquisition:

Wipe the outside of the NMR tube to remove any contaminants.[1]

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

Place the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
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Dissolve a small amount (a few mg) of the solid sample in a volatile organic solvent (e.g.,

methylene chloride or acetone).[2][3]

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[2]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire the background spectrum of the empty spectrometer.

Acquire the sample spectrum. The instrument records an interferogram, which is then

Fourier-transformed by the computer to generate the infrared spectrum (absorbance or

transmittance vs. wavenumber).[4]

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile

organic solvent (e.g., methanol, acetonitrile).[5]

For high-resolution mass spectrometry, further dilute this stock solution to the low µg/mL or

ng/mL range.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source of the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography.[6]

In the ion source, the sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.[6][7]

The resulting positive ions are accelerated into the mass analyzer.[6][7]
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6][7]

The detector records the abundance of each ion, generating the mass spectrum.[6][7]

Visualizations
The following diagrams illustrate the general workflows for the key spectroscopic experiments.
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Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for FT-IR spectroscopy.
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Caption: General workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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